molecular formula C14H17NO B017600 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one CAS No. 28957-72-4

8-Benzyl-8-azabicyclo[3.2.1]octan-3-one

Cat. No. B017600
Key on ui cas rn: 28957-72-4
M. Wt: 215.29 g/mol
InChI Key: RSUHKGOVXMXCND-UHFFFAOYSA-N
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Patent
US05922732

Procedure details

Three drops of 5M hydrochloric acid was added to a stirred mixture of 2,5-dimethoxytetrahydrofuran (16.5 g) and water (70 ml). After 10 minutes a mixture of benzylamine (13.6 ml) and 5M hydrochloric acid (30 ml) were added followed by the immediate addition of a mixture of 1,3-acetonedicarboxylic acid (18.2 g) and sodium acetate (10 g) in water (100 ml). After stirring at room temperature for 3 days, during which carbon dioxide was evolved, the mixture was basified to pH8 and extracted with ethyl acetate (×3). The combined extracts were dried (MgSO4) and evaporated under reduced pressure. Chromatography [SiO2 ; hexane:ethyl acetate] to give 8-benzyl-8-azabicyclo[3.2. 1 ]octan-3-one (11.2 g).
Quantity
13.6 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
18.2 g
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
16.5 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Name
Quantity
70 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
CO[CH:3]1[CH2:7][CH2:6][CH:5](OC)[O:4]1.[CH2:10]([NH2:17])[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.Cl.[CH2:19]([C:26](O)=O)[C:20](CC(O)=O)=O.C([O-])(=O)C.[Na+].C(=O)=O>Cl.O>[CH2:10]([N:17]1[CH:6]2[CH2:5][CH2:26][CH:19]1[CH2:20][C:3](=[O:4])[CH2:7]2)[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1 |f:4.5|

Inputs

Step One
Name
Quantity
13.6 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)N
Name
Quantity
30 mL
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
18.2 g
Type
reactant
Smiles
C(C(=O)CC(=O)O)C(=O)O
Name
Quantity
10 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Four
Name
Quantity
16.5 g
Type
reactant
Smiles
COC1OC(CC1)OC
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
Cl
Name
Quantity
70 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1C2CC(CC1CC2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 11.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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